molecular formula C10H13NO2 B13048651 (R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hcl

(R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hcl

Cat. No.: B13048651
M. Wt: 179.22 g/mol
InChI Key: AQGAYMKBJASMIE-SECBINFHSA-N
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Description

®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and glycine.

    Formation of Schiff Base: The aldehyde reacts with glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its amino acid structure. It can also serve as a model compound for studying the behavior of chiral molecules in biological systems.

Medicine

In medicinal chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is explored for its potential as a pharmaceutical intermediate. Its chiral nature makes it a valuable candidate for the development of enantiomerically pure drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its applications extend to the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the dimethyl substitution, resulting in different chemical properties.

    2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group, affecting its reactivity and applications.

Uniqueness

®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to the presence of two methyl groups on the phenyl ring. This substitution pattern influences its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2R)-2-amino-2-(2,5-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

AQGAYMKBJASMIE-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N

Origin of Product

United States

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